5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide
Overview
Description
5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.73568 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a naphthyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with naphthalen-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 5-chloro-2-oxo-N-(naphthalen-1-yl)benzamide.
Reduction: 2-hydroxy-N-(naphthalen-1-yl)benzamide.
Substitution: 5-methoxy-2-hydroxy-N-(naphthalen-1-yl)benzamide.
Scientific Research Applications
5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.
5-chloro-2-hydroxy-N-(2-naphthyl)benzamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
5-chloro-2-hydroxy-N-(3-naphthyl)benzamide: Similar structure but with a 3-naphthyl group instead of a 1-naphthyl group.
Uniqueness
5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZURMKWSVIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350557 | |
Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7104-00-9 | |
Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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